molecular formula C10H11BrN2 B13050949 3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile

3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile

Cat. No.: B13050949
M. Wt: 239.11 g/mol
InChI Key: PJIQVSUXBYGHPN-UHFFFAOYSA-N
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Description

3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is an organic compound with the molecular formula C10H11BrN2. It is characterized by the presence of an amino group, a bromine atom, and a nitrile group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are carefully monitored to ensure consistent product quality and yield. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-bromo-3-methylphenyl)propanenitrile
  • 3-Amino-3-(3-chloro-4-methylphenyl)propanenitrile
  • 3-Amino-3-(3-bromo-4-ethylphenyl)propanenitrile

Uniqueness

3-Amino-3-(3-bromo-4-methylphenyl)propanenitrile is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the bromine atom and the methyl group on the phenyl ring differentiates it from other similar compounds and influences its reactivity and applications .

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

3-amino-3-(3-bromo-4-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11BrN2/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

PJIQVSUXBYGHPN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(CC#N)N)Br

Origin of Product

United States

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